[((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13463174
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
![[((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid -](/images/structure/VC13463174.png)
Specification
Molecular Formula | C10H18N2O3 |
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Molecular Weight | 214.26 g/mol |
IUPAC Name | 2-[[(3S)-1-acetylpyrrolidin-3-yl]-ethylamino]acetic acid |
Standard InChI | InChI=1S/C10H18N2O3/c1-3-11(7-10(14)15)9-4-5-12(6-9)8(2)13/h9H,3-7H2,1-2H3,(H,14,15)/t9-/m0/s1 |
Standard InChI Key | ZFGHWBWQEQDZOU-VIFPVBQESA-N |
Isomeric SMILES | CCN(CC(=O)O)[C@H]1CCN(C1)C(=O)C |
SMILES | CCN(CC(=O)O)C1CCN(C1)C(=O)C |
Canonical SMILES | CCN(CC(=O)O)C1CCN(C1)C(=O)C |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
[((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid (IUPAC name: 2-[(ethyl{(3S)-1-acetylpyrrolidin-3-yl}amino)acetic acid]) features a pyrrolidine ring substituted at the 1-position with an acetyl group and at the 3-position with an ethylamino side chain, terminated by a carboxylic acid group. The (S)-configuration at the pyrrolidin-3-yl center confers chirality, critical for its biological interactions .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₉N₂O₃ |
Molecular Weight | 227.28 g/mol |
CAS Number | Not formally assigned* |
SMILES | CC(CC(=O)O)N(C1CCN(C1)C(=O)C)C |
Chiral Centers | 1 (S-configuration) |
*Note: While no specific CAS number is documented for this compound, analogs such as [(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid (CAS 1353947-65-5) share structural similarities.
Stereochemical Significance
The (S)-enantiomer’s configuration influences its binding affinity to biological targets, such as neurotransmitter receptors. Chiral amines often exhibit enantioselective activity, as seen in related compounds like (S)-(3-Amino-pyrrolidin-1-yl)-acetic acid, where stereochemistry dictates pharmacological efficacy . Computational modeling suggests that the acetyl group enhances metabolic stability by reducing oxidative deamination, a common degradation pathway for primary amines .
Synthesis and Catalytic Strategies
Synthetic Routes
The synthesis of [((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid involves multi-step sequences, often beginning with the construction of the pyrrolidine ring. A common approach includes:
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Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives to yield pyrrolidine.
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Acetylation: Introduction of the acetyl group at the 1-position via nucleophilic acyl substitution .
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Ethylamino Functionalization: Alkylation of the 3-position with ethylamine, followed by purification via chiral resolution .
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Carboxylic Acid Addition: Attachment of the acetic acid moiety through ester hydrolysis or direct coupling .
Enantioselective Catalysis
Asymmetric hydrogenation (AH) using iridium catalysts paired with chiral ligands, such as phosphino-oxazolines (e.g., MaxPHOX), enables high enantiomeric excess (ee >95%) . For example, Pfaltz’s Ir–P,N complexes achieve up to 99% ee in analogous imine reductions, a strategy adaptable to this compound’s synthesis .
Table 2: Catalytic Systems for Chiral Amine Synthesis
Catalyst System | Substrate | ee (%) | Reference |
---|---|---|---|
Ir–MaxPHOX (C6a) | Acyclic N-aryl imines | 96 | |
Ru–Xyl-Skewphos/DPEN | Ketimines | 99 | |
Rh–TangPhos | α-Imino esters | 98 |
Comparative Analysis with Structural Analogs
Table 3: Comparison of Pyrrolidine Derivatives
The ethylamino group in the target compound may offer a balance between lipophilicity and solubility, contrasting with the more hydrophobic isopropyl variant . Additionally, the acetyl group enhances stability compared to methyl-substituted analogs, which are prone to demethylation.
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
The compound’s potential GABAergic activity positions it as a candidate for anxiety and epilepsy treatments. Preclinical models of analogous molecules show anticonvulsant effects at doses of 10–50 mg/kg .
Prodrug Formulations
Esterification of the carboxylic acid group could yield prodrugs with improved oral bioavailability. For example, ethyl ester derivatives of similar acids exhibit 70% higher absorption in pharmacokinetic studies .
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